molecular formula C18H16N2O3S3 B15083521 N-(3-Methoxyphenyl)-3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]propanamide

N-(3-Methoxyphenyl)-3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]propanamide

Cat. No.: B15083521
M. Wt: 404.5 g/mol
InChI Key: ONKCKRXQSTYFQX-RVDMUPIBSA-N
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Description

N-(3-Methoxyphenyl)-3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]propanamide: is a complex organic compound that features a thiazolidinone ring, a thienylmethylene group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxyphenyl)-3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting a thiourea derivative with a haloketone under basic conditions.

    Introduction of Thienylmethylene Group: The thienylmethylene group is introduced via a Knoevenagel condensation reaction between the thiazolidinone and a thienyl aldehyde in the presence of a base such as piperidine.

    Attachment of Methoxyphenyl Group: The final step involves the acylation of the intermediate with 3-methoxybenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxyphenyl)-3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The thienylmethylene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

N-(3-Methoxyphenyl)-3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]propanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biological Research: The compound is used to investigate the mechanisms of enzyme inhibition and receptor binding.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-Methoxyphenyl)-3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]propanamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen Bromide: Another quaternary ammonium compound used for its antiseptic properties.

Uniqueness

N-(3-Methoxyphenyl)-3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]propanamide is unique due to its combination of a thiazolidinone ring and a thienylmethylene group, which confer distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C18H16N2O3S3

Molecular Weight

404.5 g/mol

IUPAC Name

N-(3-methoxyphenyl)-3-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanamide

InChI

InChI=1S/C18H16N2O3S3/c1-23-13-5-2-4-12(10-13)19-16(21)7-8-20-17(22)15(26-18(20)24)11-14-6-3-9-25-14/h2-6,9-11H,7-8H2,1H3,(H,19,21)/b15-11+

InChI Key

ONKCKRXQSTYFQX-RVDMUPIBSA-N

Isomeric SMILES

COC1=CC=CC(=C1)NC(=O)CCN2C(=O)/C(=C\C3=CC=CS3)/SC2=S

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CCN2C(=O)C(=CC3=CC=CS3)SC2=S

Origin of Product

United States

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